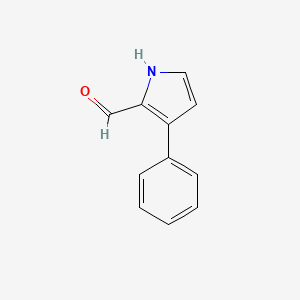

3-Phenyl-1H-pyrrole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56164-41-1 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-phenyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H |

InChI Key |

XQHHQHLBBGQOHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 1h Pyrrole 2 Carbaldehyde Analogues

Direct Formylation Strategies

Direct formylation of pre-existing pyrrole (B145914) rings is a common and efficient approach to introduce the required aldehyde functionality. The Vilsmeier-Haack reaction is a cornerstone of this strategy. organic-chemistry.orgijpcbs.com

Vilsmeier-Haack Formylation of N-Aryl Pyrroles and Related Precursors

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. organic-chemistry.orgijpcbs.commdpi.com This reaction has been successfully employed in the synthesis of various pyrrole-4-carbaldehydes from precursor pyrazoles. mdpi.com The reaction proceeds through an electrophilic substitution of the aromatic ring with a halomethyleniminium salt, which upon hydrolysis yields the aldehyde. thieme-connect.com

The formylation of N-aryl pyrroles using the Vilsmeier-Haack reaction can lead to the formation of various formylated products. For instance, the reaction with N-aryl-γ-lactams can result in N-aryl-bisformylated pyrroles. thieme-connect.com In the case of thienylpyrroles with N-alkyl or N-aryl groups, Vilsmeier formylation has been shown to occur selectively on the pyrrole ring, yielding formyl-substituted thienylpyrroles. core.ac.uk

Selective Introduction of Aldehyde Groups

Achieving regioselectivity in the formylation of pyrroles is crucial for the synthesis of specific isomers. The Vilsmeier-Haack reaction offers a degree of control in this regard. For example, formylation of 1H-pyrrole-2-carboxylates can be directed to selectively afford either the 4-formyl or 5-formyl derivatives in high yields by using either a crystalline Vilsmeier reagent or dichloromethyl alkyl ethers. acs.org

Furthermore, alternative methods for formylation exist. A notable example is the direct formylation of nitrogen heterocycles like pyrroles using glyoxylic acid with potassium persulfate as an oxidant, which presents a metal-free approach under mild conditions. researchgate.net

Influence of Steric and Electronic Factors on Regioselectivity

The outcome of the Vilsmeier-Haack formylation is significantly influenced by both steric and electronic factors of the pyrrole substrate and the formylating agent. researchgate.netscribd.com The use of sterically crowded formamides in the Vilsmeier-Haack reaction has been shown to direct the formylation of N-substituted pyrroles towards the C3 position, providing a method for synthesizing pyrrole-3-carbaldehydes. thieme-connect.comthieme-connect.com

A study on 5-(substituted phenyl)-2-formylpyrroles, synthesized via Vilsmeier-Haack acylation of the corresponding 2-(substituted phenyl)pyrrole precursors, highlighted how different electronic and steric features on the phenyl ring influence the supramolecular arrangements of the final products. researchgate.net In the formylation of N-propyl-2-(2-thienyl)pyrrole, the reaction yielded a mixture of the 5-formyl and 3-formyl derivatives, demonstrating the interplay of these factors. core.ac.uk

Pyrrole Ring Construction Methodologies

In addition to modifying existing pyrrole rings, the synthesis of 3-Phenyl-1H-pyrrole-2-carbaldehyde analogues can be achieved by constructing the pyrrole ring with the desired substituents already in place.

Condensation Reactions Utilizing Aromatic Amines and Aldehydes

The condensation of aromatic amines and aldehydes or ketones provides a direct route to polysubstituted pyrroles. rsc.orgresearchgate.net One practical method involves the one-pot reaction of carbohydrates with primary amines in the presence of an acid catalyst to produce N-substituted pyrrole-2-carbaldehydes. rsc.orgresearchgate.net Similarly, the reaction of hexane-2,5-dione with various substituted aromatic amines can yield the corresponding N-substituted pyrroles. rsc.org

Another approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran (B146720) is condensed with a variety of amines in the presence of a catalyst like iron(III) chloride to form N-substituted pyrroles in good yields. organic-chemistry.org

Oxidative Annulation and Direct Csp3–H to C=O Oxidation Approaches

Recent advancements have led to the development of oxidative methods for pyrrole synthesis. An efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed through an iodine/copper-mediated oxidative annulation and selective Csp3–H to C=O oxidation. organic-chemistry.orgacs.orgnih.gov This method utilizes aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters as starting materials and proceeds under relatively mild conditions, avoiding hazardous oxidants. organic-chemistry.orgacs.org Mechanistic studies indicate that the oxygen atom in the aldehyde group originates from molecular oxygen. organic-chemistry.orgnih.govorganic-chemistry.org

Electrochemical oxidative annulation represents another green and practical approach for synthesizing polysubstituted pyrroles from amines and aldehydes or ketones, eliminating the need for external oxidants. rsc.orgresearchgate.netnih.gov

Data Tables

Table 1: Regioselectivity in Vilsmeier-Haack Formylation of N-Propyl-2-(2'-thienyl)pyrrole core.ac.uk

| Product | Yield (%) |

| 5-Formyl-N-propyl-2-(2'-thienyl)pyrrole | 19 |

| 3-Formyl-N-propyl-2-(2'-thienyl)pyrrole | 22 |

Table 2: Synthesis of N-Substituted Pyrrole-2-carbaldehydes from Carbohydrates and Primary Amines rsc.org

| Amine | Product Yield (%) |

| Benzylamine | 53 |

| Aniline | 35 |

| p-Toluidine | 41 |

| p-Anisidine | 45 |

Cycloaddition Reactions for Pyrrole Ring Formation (e.g., [3+2] Annulation)

Cycloaddition reactions, particularly [3+2] annulation, are powerful methods for constructing the five-membered pyrrole ring. These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic core.

One notable example is the photocatalytic [3+2] annulation strategy for creating polysubstituted pyrroles. rsc.org This method utilizes N-aryl glycinates and 2-benzylidenemalononitrile partners under mild, redox-neutral conditions, offering excellent functional group tolerance and atom economy. rsc.org Another approach involves the manganese(III)-catalyzed formal [3+2] annulation of vinyl azides and β-keto acids, which provides access to a wide range of substituted NH pyrroles. organic-chemistry.org

The Barton-Zard pyrrole synthesis is a classic example of a [3+2] annulation, reacting nitroalkenes with isocyanides. chim.it More recent developments include the annulation of nitroalkenes with enamines or azomethine ylides to generate various pyrrole structures. chim.it Additionally, rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles yields polysubstituted 3-aminopyrrole derivatives. organic-chemistry.org

A variety of substrates and catalysts can be employed in these cycloaddition reactions, as detailed in the table below.

| Three-Atom Component | Two-Atom Component | Catalyst/Conditions | Product Type |

| N-aryl glycinates | 2-benzylidenemalononitrile | Visible-light photocatalyst | Polysubstituted pyrroles rsc.org |

| Vinyl azides | β-keto acids | Manganese(III) acetylacetonate | Substituted NH pyrroles organic-chemistry.org |

| Nitroalkenes | Isocyanides (Barton-Zard) | Base | Pyrroles chim.it |

| N-sulfonyl-1,2,3-triazoles | Isoxazoles | Rhodium(II) acetate | 3-Aminopyrroles organic-chemistry.org |

| Azomethine ylides | Nitroalkenes | - | Pyrroles chim.it |

Metal-Catalyzed Cyclization and Cross-Coupling Methods

Metal catalysts play a crucial role in modern organic synthesis, enabling the efficient formation of C-C and C-N bonds necessary for constructing the pyrrole ring. Gold, palladium, rhodium, and zirconium catalysts have all been successfully employed in the synthesis of pyrrole analogues.

Gold-Catalyzed Protocols

Gold catalysts have emerged as powerful tools for synthesizing substituted pyrroles. Gold(I)-catalyzed cascade reactions, for instance, can proceed via an autotandem catalysis involving the addition of a gold-acetylide to an acetal, followed by a 5-endo-dig cyclization and aromatization to form the pyrrole. organic-chemistry.org Another strategy involves a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes, which offers high regioselectivity and functional group tolerance. organic-chemistry.org

Gold(I) catalysis can also be used in the reaction of alkynyl thioethers with isoxazoles, leading to the regioselective formation of 3-sulfenylated pyrroles through a formal (3+2) cycloaddition pathway. nih.gov Furthermore, gold-catalyzed cycloisomerization of N-propargyl indole (B1671886) derivatives with pyrrole rings can lead to the formation of fused heterocyclic systems. ucsb.edu

| Reactants | Catalyst System | Key Transformation | Product |

| Acetals and alkynes | Gold(I) catalyst | Autotandem catalysis, 5-endo-dig cyclization | Substituted pyrroles organic-chemistry.org |

| α-Amino ketones and alkynes | Gold catalyst | Cascade hydroamination/cyclization | Substituted pyrroles organic-chemistry.org |

| Alkynyl thioethers and isoxazoles | [IPrAu(CH3CN)]SbF6 | Regioselective β-addition, (3+2) annulation | 3-Sulfenylated pyrroles nih.gov |

| N-Propargyl indole derivatives and pyrrole rings | Gold catalyst | Intramolecular cyclization | Pyrrolopyrazinoindoles ucsb.edu |

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed reactions are widely used for constructing pyrrole rings through C-C and C-N bond formation. One-pot syntheses of 3-substituted 2-aryl-1H-pyrroles can be achieved through Pd(II)-catalyzed C-C coupling of substituted aliphatic nitriles with arylboronic acids, followed by in situ cyclodehydration. organic-chemistry.org Another approach involves the palladium-catalyzed aerobic oxidative intramolecular alkenylation of a C(sp³)–H bond. scispace.com

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling, is a valuable tool for synthesizing 5-aryl-substituted pyrrole-2-carboxylates. This involves the coupling of a borylated pyrrole with an aryl bromide. mdpi.com Furthermore, palladium-catalyzed coupling reactions of 3-bromopyrrole derivatives with terminal acetylenes or arylboronic acids can be used to synthesize 3-pyrrolylacetylenes and 3-arylpyrroles, respectively. acs.org

| Reactants | Catalyst/Reagents | Key Transformation | Product |

| Substituted aliphatic nitriles and arylboronic acids | Pd(II) catalyst | C-C coupling, cyclodehydration | 3-Substituted 2-aryl-1H-pyrroles organic-chemistry.org |

| Ethyl-3-(allylamino)-3-phenylacrylate | Palladium catalyst, O2 | Aerobic oxidative intramolecular alkenylation | Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate scispace.com |

| Borylated pyrrole and aryl bromide | Pd(OAc)2/SPhos or Pd(PPh3)4 | Suzuki cross-coupling | 5-Aryl-substituted pyrrole-2-carboxylates mdpi.com |

| 3-Bromopyrrole derivatives and terminal acetylenes/arylboronic acids | Palladium catalyst | Sonogashira/Suzuki coupling | 3-Pyrrolylacetylenes/3-Arylpyrroles acs.org |

Rhodium-Catalyzed Transformations

Rhodium catalysts are effective in various transformations leading to pyrrole derivatives. For example, rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers allows for the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org Another notable application is the rhodium(II)-catalyzed denitrogenative transformation of 1-sulfonyl-1,2,3-triazoles, which can lead to the formation of tetrasubstituted saturated heterocycles through a rsc.orgrsc.org-sigmatropic rearrangement. acs.org

| Reactants | Catalyst | Key Transformation | Product Type |

| N-sulfonyl-1,2,3-triazoles and vinyl ethers | Rhodium catalyst | Transannulation | Substituted pyrroles organic-chemistry.org |

| 1-Sulfonyl-1,2,3-triazoles with pendent allyl/propargyl ethers | Rhodium(II) acetate | Denitrogenation, rsc.orgrsc.org-sigmatropic rearrangement | 2-Tetrasubstituted heterocycles acs.org |

Zirconium-Catalyzed Routes

Zirconium-based catalysts have also been utilized in the synthesis of pyrrole analogues. A zirconium-catalyzed reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds provides a direct route to tetrasubstituted 1,3-diacylpyrroles in good yields. organic-chemistry.orgacs.orgnih.gov This method is notable for its tolerance of a wide range of functional groups on the aminoaldehyde side chain. acs.orgnih.gov Zirconium catalysts have also been investigated for the asymmetric intramolecular hydroamination of alkenes to produce N-heterocycles. researchgate.net

| Reactants | Catalyst/Conditions | Product Type |

| N-Acyl α-aminoaldehydes and 1,3-dicarbonyl compounds | ZrOCl2·8H2O, THF/1,4-dioxane and H2O | Tetrasubstituted 1,3-diacylpyrroles acs.orgnih.gov |

| Aminoalkenes | {PhB(C5H4)(Ox(R))2}Zr(NMe2)2 | N-heterocyclic amines researchgate.net |

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles to pyrrole synthesis is a growing area of research, aiming to develop more environmentally benign and sustainable methods. lucp.net This includes the use of greener solvents, catalysts, and energy sources.

One approach is the use of iron, an earth-abundant and non-toxic metal, as a catalyst. An iron-catalyzed cascade synthesis of pyrroles from nitroarenes has been developed, which can utilize green reductants like formic acid or molecular hydrogen. rsc.orgnih.govresearchgate.net This method operates under mild conditions and shows high functional group tolerance. rsc.orgnih.govresearchgate.net

Solventless methodologies, such as mechanochemical activation through ball milling, have also been employed for pyrrole synthesis. lucp.netresearchgate.net This technique, often combined with the use of bio-sourced organic acids like citric acid as catalysts, can lead to very short reaction times. lucp.netresearchgate.net The use of water as a solvent in the presence of a catalytic amount of iron(III) chloride for the Paal-Knorr condensation is another example of a green approach to N-substituted pyrroles. organic-chemistry.org

| Green Chemistry Approach | Catalyst/Conditions | Key Features |

| Iron-catalyzed cascade synthesis | Homogeneous iron catalyst, formic acid/H2 | Use of earth-abundant metal, mild conditions, high functional group tolerance rsc.orgnih.govresearchgate.net |

| Mechanochemical activation | Ball milling, bio-sourced organic acids (e.g., citric acid) | Solventless, short reaction times lucp.netresearchgate.net |

| Paal-Knorr condensation in water | Iron(III) chloride | Use of water as a green solvent, mild conditions organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of pyrrole derivatives, including those analogous to this compound, has demonstrated significant advantages over conventional heating methods. mdpi.comresearchgate.net

The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be significantly expedited under microwave conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with various anilines and sulfonamides in water has been effectively promoted by microwave heating. mdpi.com This approach offers a green and efficient route to N-arylpyrroles. In some cases, the synthesis can be performed under solvent-free conditions, further enhancing its environmental credentials. mdpi.com

One notable application is the synthesis of pyrrole-3-carbaldehyde precursors. A rapid and efficient one-pot synthesis of substituted pyrrole-3-methanols has been developed using a microwave-assisted aminocatalyzed direct Mannich reaction-cyclization-dehydrocyanation sequence between α-iminonitriles and succinaldehyde. This method allows for the rapid generation of polycyclic heterocycles containing the pyrrole-3-carbaldehyde scaffold.

Furthermore, the Vilsmeier-Haack reaction, a common method for formylating pyrroles, can be performed under microwave irradiation to produce pyrazole-4-carbaldehydes from acetophenone (B1666503) phenylhydrazones, showcasing the utility of this technology in generating formylated heterocyclic systems analogous to the target compound. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Pyrrole Derivatives

| Starting Materials | Product | Catalyst/Conditions | Yield (%) | Reference |

| (±)-trans 3-amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one, 2,5-dimethoxytetrahydrofuran | 3-pyrrole substituted 2-azetidinones | Molecular iodine, solvent-free, microwave | 96 | mdpi.com |

| Acetophenone phenylhydrazone | Pyrazole-4-carbaldehyde derivative | Vilsmeier-Haack reaction, solvent-free, microwave | High | researchgate.net |

| α-iminonitriles, succinaldehyde | Pyrrole-3-methanols | L-proline, DMSO, microwave, then NaBH4 | up to 75 |

Solvent-Free and Aqueous Media Reactions

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. For the synthesis of this compound analogues, both solvent-free and aqueous media reactions have proven to be effective and environmentally benign alternatives.

A one-pot synthesis of 3-substituted 2-aryl-1H-pyrroles has been achieved in aqueous acetic acid through a Pd(II)-catalyzed reaction between substituted aliphatic nitriles and arylboronic acids, followed by in situ cyclodehydration. organic-chemistry.org This method is noted for its atom economy and use of a green solvent. The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines can also be carried out efficiently in water, often with the aid of a catalyst like iron(III) chloride, under mild conditions to produce N-substituted pyrroles in good to excellent yields. organic-chemistry.org

Solvent-free conditions have also been successfully applied to pyrrole synthesis. A mechanochemical van Leusen pyrrole synthesis provides 3,4-disubstituted pyrroles in good yields and is compatible with a range of electron-withdrawing groups. organic-chemistry.org Another example is the three-component synthesis of tetrasubstituted pyrroles from a primary amine, dialkyl acetylenedicarboxylate, and β-nitrostyrene, which proceeds in very good yields without any catalyst or solvent. organic-chemistry.org

Table 2: Examples of Solvent-Free and Aqueous Media Synthesis of Pyrroles

| Reaction Type | Starting Materials | Conditions | Product Type | Yield (%) | Reference |

| Pd(II)-catalyzed C-C coupling and cyclodehydration | Substituted aliphatic nitriles, arylboronic acids | Aqueous acetic acid | 3-Substituted 2-aryl-1H-pyrroles | Good | organic-chemistry.org |

| Paal-Knorr condensation | 2,5-dimethoxytetrahydrofuran, amines | Water, Iron(III) chloride | N-Substituted pyrroles | Good-Excellent | organic-chemistry.org |

| Mechanochemical van Leusen synthesis | TosMIC, enones | Ball-milling, solvent-free | 3,4-Disubstituted pyrroles | Good | organic-chemistry.org |

| Three-component reaction | Primary amine, dialkyl acetylenedicarboxylate, β-nitrostyrene | Solvent-free, catalyst-free | Tetrasubstituted pyrroles | Very Good | organic-chemistry.org |

Biomass-Derived Precursors

The transition towards a bio-based economy has fueled research into the synthesis of valuable chemicals from renewable resources. Pyrrole-2-carbaldehydes and their precursors can be synthesized from biomass-derived starting materials, offering a sustainable alternative to petroleum-based routes. mdpi.com

Carbohydrates, such as glucose and D-ribose, can be converted into pyrrole-2-carbaldehydes through reactions with amino acids or their esters. researchgate.netmdpi.com This transformation, a variant of the Maillard reaction, can be promoted under acidic conditions. For instance, the condensation of glucose with amino acid derivatives in the presence of an acid catalyst can yield pyrraline, a molecule containing the pyrrole-2-carbaldehyde skeleton. mdpi.com The yields of these reactions can often be improved by adjusting reaction conditions such as pressure. researchgate.net

Another important biomass-derived precursor is 2,5-dimethoxytetrahydrofuran, which can be obtained from furan. This compound readily reacts with primary amines, including anilines, in the presence of an acid catalyst to form N-substituted pyrroles. acs.orgpolimi.it Furthermore, 3-hydroxy-2-pyrones, which are accessible from biomass, can react with primary amines under neat conditions or in basic water-methanol solutions to afford substituted pyrroles in good to high yields. acs.orgpolimi.it These methods provide a versatile platform for the synthesis of a variety of N-alkyl- and N-arylpyrrole carboxylic acid derivatives. acs.orgpolimi.it

Table 3: Synthesis of Pyrrole Derivatives from Biomass Precursors

| Biomass-Derived Precursor | Reagents | Product Type | Yield (%) | Reference |

| D-Ribose | L-amino methyl esters | Pyrralines (Pyrrole-2-carbaldehydes) | Yields improved under pressure | researchgate.net |

| 3-Hydroxy-2-pyrone | n-Butylamine | N-Butyl-pyrrole derivative | 72 | acs.orgpolimi.it |

| 3-Hydroxy-2-pyrone | Ethanolamine | N-Hydroxyethyl-pyrrole derivative | Almost quantitative | acs.orgpolimi.it |

| Ethyl-3-hydroxy-2-pyrone ester | n-Octylamine | N-Octyl-pyrrole-dicarboxylate derivative | 83 | acs.orgpolimi.it |

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound scaffold is assembled, its chemical reactivity can be harnessed to introduce further structural diversity. This section explores strategies for the functionalization of both the phenyl and pyrrole moieties.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The direct electrophilic aromatic substitution on the phenyl ring of this compound presents a synthetic challenge. The pyrrole ring is highly electron-rich and is generally more susceptible to electrophilic attack than the appended phenyl group. Consequently, electrophilic reagents tend to react preferentially at the pyrrole ring positions.

However, electrophilic substitution on the phenyl ring of phenylpyrrole derivatives is not impossible, particularly when the pyrrole nitrogen is substituted with a strong electron-withdrawing group, such as a phenylsulfonyl group. cdnsciencepub.com This deactivates the pyrrole ring towards electrophilic attack, potentially allowing for substitution on the phenyl ring. For example, the nitration of a 3-phenylpyrrole derivative has been reported to yield a product with a nitro group on the phenyl ring, although this was observed on a substrate that also contained a chlorine atom on the phenyl ring. evitachem.com

Another approach involves the synthesis of the desired substituted phenylpyrrole from a pre-functionalized phenyl precursor. For instance, 1-ethyl-3-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been synthesized, indicating that the nitro-substituted phenyl group can be incorporated during the initial pyrrole synthesis. evitachem.com Similarly, halogenated phenylpyrroles can be prepared from the corresponding halogenated anilines.

While direct electrophilic substitution on the phenyl ring of this compound remains a less explored area, the use of protecting/directing groups on the pyrrole nitrogen or the construction of the molecule from substituted precursors are viable strategies to obtain analogues with functionalized phenyl rings.

Alkylation Reactions at Pyrrole Ring Positions

The alkylation of the pyrrole ring in this compound analogues offers a direct route to introduce further substitution and complexity. Friedel-Crafts alkylation reactions have been successfully employed for the selective alkylation of pyrrole-2-carbaldehydes. google.com

The reaction of pyrrole-2-carbaldehyde with an alkylating agent, such as a tertiary alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride, can lead to the formation of 4-alkyl substituted pyrrole-2-carbaldehydes. google.comchemspider.com The regioselectivity of this reaction can be influenced by the reaction time, with the 4-substituted isomer often being the kinetic product and the 5-substituted isomer being the thermodynamic product. chemspider.com This methodology provides a direct entry to 4-alkylated-2-formylpyrroles.

Palladium-catalyzed alkylation has also been demonstrated for electron-deficient 1H-pyrroles. This method allows for the regioselective introduction of primary alkyl bromides at the C-H bond adjacent to the NH group. organic-chemistry.org

Table 4: Alkylation of Pyrrole-2-carbaldehyde Derivatives

| Substrate | Alkylating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| Pyrrole-2-carbaldehyde | t-Butyl chloride | AlCl₃, 1,2-dichloroethane, 0°C to rt | 4-t-Butylpyrrole-2-carbaldehyde | Quantitative | google.com |

| Pyrrole-2-carbaldehyde | 2-Chloro-2-methylpropane | AlCl₃, methylene (B1212753) chloride, rt, 2 h | 2-Formyl-4-tert-butylpyrrole (kinetic) | 65-75 | chemspider.com |

| Pyrrole-2-carbaldehyde | 2-Chloro-2-methylpropane | AlCl₃, methylene chloride, rt, 24 h | 2-Formyl-5-tert-butylpyrrole (thermodynamic) | 65-75 | chemspider.com |

N-Functionalization of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's properties.

A common method for N-functionalization is the reaction with alkyl or aryl halides in the presence of a base. For example, propargylation of pyrrole carbaldehydes has been achieved to furnish N-propargylated derivatives, which are valuable precursors for further transformations such as gold-catalyzed cycloisomerization reactions. acs.org

The pyrrole nitrogen can also be functionalized with sulfonyl groups. The reaction of a 2-substituted pyrrole with a sulfonyl chloride in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate provides the corresponding N-sulfonylated pyrrole. rsc.org This not only introduces a new functional group but can also serve as a protecting group that influences the reactivity of the pyrrole ring. cdnsciencepub.com

Furthermore, N-functionalization can be achieved through coupling reactions. For instance, the coupling of pyrrole-2-carbaldehyde with alkoxydienyl boronic esters has been reported, leading to the formation of N-dienyl pyrrole derivatives. unito.it

Table 5: Examples of N-Functionalization of Pyrrole Derivatives

| Pyrrole Derivative | Functionalizing Agent | Conditions | Product Type | Yield (%) | Reference |

| Pyrrole carbaldehyde | Propargyl bromide | Base | N-Propargylated pyrrole carbaldehyde | 90 | acs.org |

| 2-Substituted pyrrole | Sulfonyl chloride | KOH, tetrabutylammonium hydrogensulfate, CH₂Cl₂ | N-Sulfonylated pyrrole | Good | rsc.org |

| Pyrrole-2-carbaldehyde | (E)-1-(1-Ethoxybuta-1,3-dienyl)boronic ester | Coupling reaction | (E)-1-(1-Ethoxybuta-1,3-dienyl)-1H-pyrrole-2-carbaldehyde | 85 | unito.it |

N-Arylation and N-Heteroarylation Techniques

The introduction of aryl or heteroaryl substituents at the N1-position of the pyrrole ring can significantly influence the electronic properties and biological activity of this compound analogues. The Ullmann condensation and related cross-coupling reactions are prominent methods for achieving this transformation.

Ullmann-Type Reactions:

The Ullmann condensation is a classic method for forming C-N bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst and a base. In the context of N-arylation of pyrroles, this reaction has been adapted to couple various aryl and heteroaryl halides with the pyrrole nitrogen.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems. For instance, copper-based catalysts supported on materials like chitosan (B1678972) or entrapped in matrices have been investigated to facilitate catalyst recovery and reuse. mdpi.com The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction yield and selectivity. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while solvents like dimethylformamide (DMF) and toluene (B28343) are frequently employed. mdpi.commdpi.com

Palladium-Catalyzed N-Arylation:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative to the Ullmann condensation for N-arylation. These reactions often exhibit broader substrate scope and higher functional group tolerance. The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective for the direct arylation of pyrrole derivatives with aryl chlorides. nih.gov For example, the direct 5-arylation of 1-methylpyrrole-2-carboxaldehyde (B72296) has been successfully achieved with various aryl chlorides using a Pd-NHC catalyst. nih.gov

Transition-Metal-Free N-Arylation:

Emerging methodologies have explored transition-metal-free approaches to N-arylation, driven by the desire to reduce costs and metal contamination in the final products. unipi.it These reactions often utilize strong bases, such as potassium tert-butoxide (KOt-Bu), sometimes in the presence of organic ligands like 1,10-phenanthroline. unipi.it While still under development, these methods hold promise for a more sustainable synthesis of N-arylated pyrroles.

Table 1: Examples of N-Arylation and N-Heteroarylation Reactions of Pyrrole Derivatives

| Catalyst/Reagent | Aryl/Heteroaryl Halide | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuO/AB | Iodobenzene | - | Toluene | 1-Phenyl-1H-pyrrole | 92 | mdpi.com |

| CuI-PC/CS | 4-Iodotoluene | Cs₂CO₃ | DMSO | 1-(p-Tolyl)-1H-imidazole | 98 | mdpi.com |

| Pd-NHC Complex | 4-Chlorobenzonitrile | KOAc | DMAc | 1-Methyl-5-(4-cyanophenyl)-1H-pyrrole-2-carbaldehyde | High | nih.gov |

| KOt-Bu | 4-Chlorotoluene | - | - | 2-(p-Tolyl)pyrazine | 85 | unipi.it |

Sulfonylation Reactions

The introduction of a sulfonyl group at the pyrrole nitrogen can significantly alter the electronic and steric properties of the molecule, which can be advantageous for modulating biological activity.

Direct Sulfonylation:

The most common method for the N-sulfonylation of pyrroles involves the direct reaction of the N-H group with a sulfonyl chloride in the presence of a base. This reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or DMF, to prevent hydrolysis of the sulfonyl chloride. rsc.org A variety of bases can be employed, with common choices including potassium hydroxide (KOH) in the presence of a phase-transfer catalyst like tetrabutylammonium hydrogensulfate, or sodium hydride (NaH). rsc.org For instance, 1-tosyl-1H-pyrrole-2-carbaldehyde can be synthesized in high yield by reacting 1H-pyrrole-2-carbaldehyde with tosyl chloride in the presence of KOH and tetrabutylammonium hydrogensulfate. rsc.org

Table 2: Synthesis of 1-Tosyl-1H-pyrrole-2-carbaldehyde

| Reactant | Reagent | Base | Catalyst | Solvent | Yield (%) | Reference |

|---|

Aldehyde Group Transformations

The aldehyde group at the C2-position of this compound is a key functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Selective Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a transformation that is often crucial for the synthesis of biologically active compounds. mdpi.com

A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and minimize side reactions. For example, the oxidation of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde to 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxylic acid can be accomplished using potassium permanganate in an acidic medium. Other milder and more selective oxidizing agents, such as Oxone, have also been reported for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org Sodium hypochlorite (B82951) (NaClO) has also been shown to be an effective oxidant for this transformation, sometimes with microwave assistance to reduce reaction times. researchgate.net

Table 3: Oxidation of Pyrrole-2-carbaldehyde Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Potassium permanganate | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid |

Selective Reduction to Alcohols

The selective reduction of the aldehyde group to a primary alcohol provides another avenue for structural diversification.

This transformation is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is relatively mild and selective for aldehydes and ketones. The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol. For instance, 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be reduced to [1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]methanol using sodium borohydride in methanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires anhydrous conditions.

Table 4: Reduction of Pyrrole-2-carbaldehyde Derivatives

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Sodium borohydride or Lithium aluminum hydride | [1-(3,5-Dimethylphenyl)-1H-pyrrol-2-yl]methanol |

Condensation Reactions with Amines and Hydrazines (e.g., Schiff Base Formation, Hydrazone Synthesis)

The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases (imines), while reaction with hydrazines yields hydrazones. These condensation reactions are valuable for introducing new nitrogen-containing functionalities into the molecule.

Schiff Base Formation:

The formation of a Schiff base involves the nucleophilic addition of a primary amine to the aldehyde carbonyl group, followed by dehydration. This reaction is often catalyzed by a small amount of acid. The resulting imine can serve as a versatile intermediate for further synthetic transformations or may itself possess biological activity.

Hydrazone Synthesis:

Similarly, the condensation of this compound with hydrazines, such as hydrazine (B178648) hydrate (B1144303) or substituted hydrazines like phenylhydrazine, affords the corresponding hydrazones. Hydrazones are important intermediates in organic synthesis, for example, in the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. nih.gov

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. mychemblog.comthermofisher.com This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

In the context of this compound, the Knoevenagel condensation allows for the introduction of a wide variety of substituents at the 2-position of the pyrrole ring. Active methylene compounds that can be used in this reaction include malonic esters, malononitrile, and β-keto esters. mychemblog.comthermofisher.com The choice of base is crucial and can range from weak bases like piperidine (B6355638) and pyridine (B92270) to stronger bases depending on the reactivity of the substrates. mychemblog.com The reaction is often carried out in a solvent such as benzene (B151609) or ethanol, and in some cases, can be performed under solvent-free conditions. oszk.huacs.org

Table 5: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Syringaldehyde | Malonic acid | Piperidine/Pyridine | - | α,β-Unsaturated acid | mychemblog.com |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | - | Ethyl benzylideneacetoacetate | thermofisher.com |

| 3-Methylindole-2-carboxaldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | - | Solvent-free | 2-Indolylmethylene-linked compound | oszk.hu |

Mechanically Interlocked Molecules (MIMs) in Synthesis

The synthesis of analogues of this compound has entered a new dimension with the use of Mechanically Interlocked Molecules (MIMs). MIMs, such as rotaxanes and catenanes, are compounds where two or more components are linked by a mechanical bond, not a covalent one. unive.it This unique architecture offers novel strategies for synthesizing complex molecules that would be difficult to obtain through traditional methods. researchgate.net

One advanced strategy involves using a pre-formed MIM as a building block for subsequent chemical transformations. researchgate.net This "post-synthetic modification" approach allows for the creation of sophisticated interlocked systems. researchgate.netresearchgate.net A notable example is the synthesis of researchgate.netrotaxanes incorporating an N-substituted pyrrole moiety, which serves as an analogue to the core structure of this compound.

Researchers have successfully synthesized researchgate.netrotaxanes containing a pyrrole ring by starting with a researchgate.netrotaxane that has a 1,3-diynyl group in its axle component. acs.org The transformation of this diynyl moiety into a pyrrole ring is achieved through a copper-mediated cycloaddition reaction with anilines. acs.org This reaction demonstrates the utility of MIMs as templates, where the proximity of a copper species within the interlocked structure can accelerate the cycloaddition reaction compared to non-interlocked substrates. acs.org

The following table summarizes the synthesis of an N-arylpyrrole researchgate.netrotaxane, highlighting the conditions and yield.

| Precursor | Reagent | Catalyst/Temp | Reaction Time | Product | Yield |

| researchgate.netRotaxane with 1,3-diynyl moiety | Aniline | CuCl / 120 °C | 7 h | researchgate.netRotaxane with N-phenylpyrrole moiety | 76% |

This table illustrates the reaction conditions for converting a diynyl-containing researchgate.netrotaxane into a pyrrole-containing researchgate.netrotaxane, a key step in synthesizing MIM-based analogues. Data sourced from ACS Publications. acs.org

This methodology not only provides a pathway to novel pyrrole-containing rotaxanes but also opens avenues for designing molecular switches and machines, as the shuttling motion within the rotaxane can be influenced by the structure of the newly formed pyrrole barrier. acs.org

Optimization of Synthetic Yields and Purity

Optimizing the synthetic yield and purity of this compound and its derivatives is crucial for their practical application. This involves refining reaction conditions, choosing appropriate reagents, and employing effective purification techniques.

A common method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction, which formylates the pyrrole ring. orgsyn.orgnih.gov The efficiency of this reaction can be highly dependent on the specific substrate and conditions. For instance, in the synthesis of halogenated pyrrole-2-carbaldehydes, Vilsmeier-Haack formylation can lead to a mixture of regioisomers, which then require careful separation by techniques like flash chromatography to ensure the purity of the desired product. nih.gov

The choice of reagents plays a critical role in maximizing yield and minimizing side products. In one optimization study for a related pyrrole derivative, researchers found that substituting 1,2-bromoethane with 1-chloro-2-bromoethane in a nucleophilic substitution step significantly improved the yield to 96% for that specific step. atlantis-press.com Similarly, the formation of an acyl chloride intermediate from a carboxylic acid was found to be cleaner using oxalyl chloride in dichloromethane, whereas other methods resulted in significant side products. nih.gov

The following table details various optimization strategies and their impact on reaction outcomes for pyrrole-based compounds.

| Reaction Type | Starting Material | Optimization Strategy | Result |

| Nucleophilic Substitution | 1H-pyrrole-2-carbaldehyde derivative | Replaced 1,2-bromoethane with 1-chloro-2-bromoethane | Yield increased to 96% for the step. atlantis-press.com |

| Vilsmeier-Haack Formylation | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Separation of regioisomers by flash chromatography | Pure 4-formyl and 5-formyl isomers obtained. nih.gov |

| Cycloaddition | N-allenylpyrrole-2-carbaldehyde | Increased reaction time to 72h and used 1.5 eq. of nitrile oxide | Yield of target products increased to 53%. acs.org |

| Hydrolysis | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Use of 10 M NaOH and heat (90 °C) | Achieved 76% yield for the hydrolysis step. nih.gov |

This table presents specific examples of how modifications to synthetic protocols can lead to improved yields and purity for pyrrole-2-carbaldehyde derivatives and related compounds. Data sourced from multiple studies. nih.govatlantis-press.comacs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis of Aldehyde Proton and Aromatic Regions

Detailed experimental ¹H NMR data for 3-Phenyl-1H-pyrrole-2-carbaldehyde is not extensively available in the reviewed scientific literature. However, based on the known chemical shifts for similar pyrrole-2-carbaldehyde derivatives, a predictive analysis can be made. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

The aromatic region would present a more complex pattern. The protons of the phenyl group at the C3 position and the protons on the pyrrole (B145914) ring would resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns would be dependent on the electronic environment and spatial arrangement of the substituents.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Confirmation

Specific ¹³C NMR spectral data for this compound has not been reported in detail in the available literature. A predicted spectrum would show distinct signals for each of the 11 unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is anticipated to have the most downfield chemical shift, typically in the range of δ 180–190 ppm. The carbons of the phenyl ring and the pyrrole ring would appear in the aromatic region (δ 110–150 ppm). The precise chemical shifts would confirm the connectivity of the carbon framework.

Advanced NMR Techniques (e.g., HMBC)

While Heteronuclear Multiple Bond Correlation (HMBC) is a critical technique for unequivocally assigning proton and carbon signals and confirming the connectivity of molecular fragments, specific HMBC experimental data for this compound is not available in the surveyed literature. Such an experiment would be crucial to confirm the bond correlation between the aldehyde proton and the C2 carbon of the pyrrole ring, as well as the correlations between the phenyl protons and the C3 carbon of the pyrrole ring, thereby solidifying the structural assignment.

Conformational Analysis via NMR

Conformational studies using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy have been performed on related substituted pyrrole-2-carbaldehydes. These studies often focus on the rotational barrier around the C2-CHO bond, determining the preferred orientation of the aldehyde group relative to the pyrrole ring. However, a specific conformational analysis of this compound via NMR is not documented in the available scientific reports.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Molecular Weight Confirmation (e.g., ESI-Mass, HR-FABMS, GC-MS)

The molecular formula of this compound is C₁₁H₉NO, corresponding to a molecular weight of approximately 171.20 g/mol . While various mass spectrometry techniques such as Electrospray Ionization (ESI-MS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to confirm this molecular weight, specific experimental mass spectral data for this compound are not readily found in the scientific literature. A high-resolution mass spectrometry analysis would be expected to yield a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the exact mass of the compound, providing definitive confirmation of its elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The presence of both a phenyl and a pyrrole ring connected to a carbonyl group influences the precise frequencies of these vibrations.

N-H Stretching: The pyrrole N-H group typically exhibits a stretching vibration in the range of 3200-3500 cm⁻¹. researchgate.net For the parent compound, pyrrole-2-carbaldehyde, this band is observed around 3250 cm⁻¹, often appearing broad due to hydrogen bonding. acs.orgnist.gov

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring and the pyrrole ring are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the aldehyde group (if distinct) appears between 2850 and 2750 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl (C=O) stretching of the aldehyde group is a strong and prominent band. For aldehydes conjugated with an aromatic ring or a double bond, this absorption occurs at a lower wavenumber, typically in the 1705-1685 cm⁻¹ range. libretexts.org IR data for similar substituted pyrrole carbaldehydes show this peak appearing around 1666 cm⁻¹. rsc.org

C=C Stretching: The stretching vibrations of the C=C bonds within the phenyl and pyrrole rings appear in the 1600-1450 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretching | 3200 - 3500 | Medium, Broad |

| C-H (Aromatic/Pyrrole) | Stretching | 3000 - 3100 | Medium |

| C-H (Aldehyde) | Stretching | 2750 - 2850 | Weak |

| C=O (Aldehyde) | Stretching | 1685 - 1705 | Strong |

| C=C (Aromatic/Pyrrole) | Stretching | 1450 - 1600 | Medium to Weak |

The presence of a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of intermolecular hydrogen bonds. mdpi.com This interaction is a key feature in the solid-state structure and can persist in concentrated solutions.

Intermolecular hydrogen bonding (N-H···O=C) typically causes a significant broadening of the N-H stretching band and a shift to a lower frequency (red-shift) compared to the free, non-bonded N-H group. nih.govmdpi.com Similarly, the C=O stretching frequency may also shift to a lower wavenumber as the hydrogen bond weakens the carbonyl double bond. muni.cz Studies on pyrrole-2-carboxaldehyde have provided strong evidence for the existence of dimeric aggregates formed through intermolecular hydrogen bonding. nih.gov The analysis of these characteristic shifts and band shapes in the IR spectrum is a primary method for confirming the presence and nature of hydrogen bonding within a sample. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is an extended conjugated system comprising the phenyl ring, the pyrrole ring, and the carbonyl group. This conjugation is responsible for its characteristic absorption in the UV-Vis region.

The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced, causing absorption at longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. libretexts.orguobabylon.edu.iq These transitions are typically characterized by high molar absorptivity (ε). For the parent 1H-Pyrrole-2-carboxaldehyde, a strong absorption maximum (λmax) is observed around 290 nm. nist.gov The addition of the phenyl group in conjugation is expected to shift this peak to an even longer wavelength.

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) than π → π* transitions but have a much lower molar absorptivity. libretexts.org They may appear as a weak shoulder on the tail of the main π → π* absorption band.

The extended conjugation across the entire molecule makes the π → π* transition the most prominent feature in the UV-Vis spectrum. acs.orgrsc.org

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | >290 nm | High |

| n → π | n (Oxygen lone pair) → LUMO (π) | Longer wavelength than π → π* | Low |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as C=C bonds in aromatic rings.

The Raman spectrum of this compound would be expected to show strong signals for the vibrations of the conjugated π-system. Key expected bands include:

Ring Stretching Vibrations: Strong bands corresponding to the C=C stretching vibrations of the phenyl and pyrrole rings would be prominent, typically in the 1300-1600 cm⁻¹ region. researchgate.netresearchgate.net For pyrrole itself, characteristic peaks appear around 1390 cm⁻¹ (C-N stretching) and 1580 cm⁻¹ (C=C stretching). researchgate.netresearchgate.net

Carbonyl Stretching: The C=O stretch, while strong in the IR, would also be visible in the Raman spectrum, generally in a similar region (around 1650-1700 cm⁻¹). researchgate.net

N-H and C-H Vibrations: Bending and stretching modes involving N-H and C-H bonds would also be present, providing complementary information to the IR spectrum. muni.cz

Studies on pyrrole-2-carboxaldehyde have utilized Raman spectroscopy to confirm the presence of molecular aggregates through intermolecular hydrogen bonding, highlighting its sensitivity to changes in molecular association and environment. nih.gov Strong resonance enhancement of the Raman signals can occur if the excitation wavelength used is close to an electronic absorption band of the molecule, a phenomenon known as Resonance Raman (RR) spectroscopy. acs.orgnih.gov

X-ray Crystallography for Unambiguous Structural Determination

Detailed crystallographic studies on substituted pyrrole-2-carbaldehydes reveal common structural motifs. For instance, the analysis of compounds such as methyl 2-formylpyrrole-3-carboxylate and 3-methoxypyrrole-2-carbaldehyde demonstrates that the pyrrole ring generally maintains planarity, with minor distortions influenced by the electronic nature of its substituents. researchgate.net In these structures, the crystal packing is often characterized by the formation of hydrogen-bonded dimers through the interaction of the pyrrole N-H group and the aldehyde oxygen atom. researchgate.net

The crystal structure of 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde, a structural analogue, reveals that the pyrrole and thienyl rings are nearly coplanar, with a small dihedral angle between them. researchgate.net The molecules in this case also form centrosymmetric pairs linked by N—H···O hydrogen bonds. researchgate.net This type of intermolecular interaction is a strong indicator of the likely packing arrangement for this compound.

Furthermore, the structure of derivatives such as 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been unequivocally confirmed by single crystal X-ray diffraction, underscoring the power of this technique in resolving complex molecular architectures within this class of compounds. rsc.org

The data tables below summarize key crystallographic parameters and bond lengths for representative substituted pyrrole-carbaldehydes, which can be used to model the expected values for this compound.

Table 1: Selected Crystallographic Data for Related Pyrrole-Carbaldehyde Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl 2-formylpyrrole-3-carboxylate | C₇H₇NO₃ | Monoclinic | P2₁/c | 7.953(2) | 12.011(3) | 8.001(2) | 114.36(2) |

| 3-Methoxypyrrole-2-carbaldehyde | C₆H₇NO₂ | Monoclinic | P2₁/c | 7.912(2) | 5.891(2) | 13.793(4) | 100.28(2) |

| 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde | C₉H₇NOS | Monoclinic | P2₁/c | 5.869(1) | 13.921(3) | 10.834(2) | 98.78(2) |

Data sourced from related crystallographic studies.

Table 2: Key Bond Lengths (Å) in Substituted Pyrrole Rings

| Bond | Methyl 2-formylpyrrole-3-carboxylate | 3-Methoxypyrrole-2-carbaldehyde |

| N1—C2 | 1.365(3) | 1.383(3) |

| C2—C3 | 1.403(4) | 1.391(3) |

| C3—C4 | 1.388(4) | 1.381(3) |

| C4—C5 | 1.389(4) | 1.392(3) |

| N1—C5 | 1.367(3) | 1.363(3) |

| C2—C(aldehyde) | 1.444(3) | 1.423(3) |

These tables are populated with data from crystallographic analyses of related compounds to infer the structural characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to pyrrole (B145914) derivatives to predict their properties with high accuracy. tandfonline.comresearchgate.net Methods like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly used with various basis sets (e.g., 6-311++G(d,p)) to perform these calculations. tandfonline.comlongdom.org Such studies are fundamental for geometry optimization, conformational analysis, and exploring the electronic characteristics of the molecule.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-acylpyrroles, including 3-Phenyl-1H-pyrrole-2-carbaldehyde, a key structural feature is the rotational isomerism around the single bond connecting the pyrrole ring and the carbonyl carbon of the carbaldehyde group. longdom.orglongdom.org

This rotation leads to two primary planar conformers: syn and anti. longdom.org In the syn-conformer, the carbonyl oxygen is oriented towards the pyrrole nitrogen atom, while in the anti-conformer, it points away. DFT calculations on related pyrrole-2-carbaldehydes consistently show that the planar syn-conformation is significantly more stable than the anti structure. tandfonline.comlongdom.org This stability is attributed to more effective π-electron delocalization in the syn arrangement and the potential for forming intermolecular N-H···O=C hydrogen bonds, which can lead to the formation of stable cyclic dimers in the solid state. longdom.orglongdom.org The energy barrier for rotation between these conformers can also be calculated, providing insight into the molecule's flexibility. longdom.org

Table 1: Calculated Energy Differences for Pyrrole-2-Carboxaldehyde Conformers

Illustrative data from a related compound, Pyrrole-2-carboxaldehyde, calculated using the B3LYP/6-311++G(d,p) method.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (N-C-C=O) |

|---|---|---|

| syn | 0.00 | ~0° |

| anti | 15.21 | ~180° |

This table demonstrates the significant energy preference for the syn-conformer in the pyrrole-2-carbaldehyde framework. tandfonline.com

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO represents its ability to accept electrons. nih.govsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.govacs.org

A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. semanticscholar.orgmdpi.com For pyrrole derivatives, the HOMO is typically localized on the electron-rich pyrrole ring system, while the LUMO may be concentrated on the carbaldehyde substituent and adjacent parts of the ring. mdpi.com DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap.

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Aldehydes (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrrole-based Hydrazone Ligand | -6.17 | -2.38 | 3.79 |

| Thiophene-based Quinoxaline Derivative | -6.05 | -3.24 | 2.81 |

Data from related compounds illustrates typical values. A smaller gap, as seen in the thiophene (B33073) derivative, implies higher reactivity. semanticscholar.orgmdpi.com

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. nih.govmdpi.com This analysis provides a picture of the charge distribution and is instrumental in predicting molecular properties like dipole moment and reactivity. semanticscholar.orgmdpi.com

In this compound, the charge distribution is influenced by the different electronegativities of the atoms. The oxygen atom of the carbonyl group is expected to have the most significant negative charge due to its high electronegativity. The nitrogen atom of the pyrrole ring also typically carries a negative charge. nih.govsemanticscholar.org Conversely, the hydrogen atoms and the carbonyl carbon atom are expected to possess positive charges. This charge separation is key to the molecule's electrostatic interactions and bonding capabilities. mdpi.com

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, indicating sites susceptible to electrophilic attack. sciforum.net

Blue: Regions of positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack. tandfonline.com

Green: Regions of neutral or near-zero potential.

For this compound, the MESP surface would show a region of strong negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. tandfonline.comsciforum.net The hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential (blue), marking it as an electrophilic center and a hydrogen bond donor. The phenyl and pyrrole rings would show a more complex potential distribution related to their aromatic π-systems.

Vibrational Spectral Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Computational chemistry provides the means to predict these spectra and assign vibrational modes with precision.

Theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional and a basis set like 6-311++G(d,p) being a common choice for achieving a balance between accuracy and computational cost. For molecules like pyrrole-2-carbaldehyde and its derivatives, these calculations reveal key vibrational modes.

For this compound, the predicted spectrum would be dominated by vibrations of the pyrrole ring, the phenyl substituent, and the carbaldehyde group. Key predicted frequencies, based on studies of analogous compounds, would include:

N-H Stretching: The N-H stretching vibration of the pyrrole ring is highly sensitive to hydrogen bonding. In an isolated molecule, it is expected around 3450-3500 cm⁻¹. However, due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, this band experiences a significant redshift (a shift to lower frequency). For instance, in related pyrrole-hydrazone derivatives, a redshift of ~170 cm⁻¹ is observed, indicating strong hydrogen bond formation.

C=O Stretching: The carbonyl (C=O) stretching frequency of the aldehyde is a strong, characteristic band in the IR spectrum, typically predicted in the region of 1630-1680 cm⁻¹. Its exact position is influenced by conjugation with the pyrrole ring and the aforementioned hydrogen bonding.

C=C and C-N Stretching: Vibrations associated with the pyrrole and phenyl rings, including C=C and C-N stretching, are expected to appear in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are predicted above 3000 cm⁻¹.

The table below illustrates typical DFT-calculated vibrational frequencies for a related pyrrole derivative, showcasing the type of data generated in such analyses.

| Assignment | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3422 |

| Aromatic C-H Stretch | 3100-3200 |

| C=O Stretch | 1658 |

| C=N Stretch | 1587 |

| Pyrrole Ring Stretch | 1471 |

| N-H Wagging | 651 |

| Data based on calculations for related hydrazone ligands and pyrrole derivatives. |

While DFT calculations provide a list of vibrational frequencies, assigning these frequencies to specific molecular motions can be complex, as many vibrations are coupled. Potential Energy Distribution (PED) analysis is a crucial computational tool used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

For this compound, a PED analysis would clarify complex regions of the spectrum. For example, it could distinguish between the C=C stretching modes of the pyrrole ring and the phenyl ring. Studies on similar molecules show that modes in the 1400-1

Chemical Reactivity Descriptors (e.g., Fukui Indices)

Chemical reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the reactive sites of a molecule. Fukui functions, in particular, are used to identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. While specific Fukui function analyses for this compound are not extensively documented, studies on the parent compound, pyrrole-2-carboxaldehyde, and related substituted pyrroles offer valuable insights.

The Fukui function, denoted as f(r), helps to quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The sites with high values of f+(r) are prone to nucleophilic attack, while those with high values of f-(r) are susceptible to electrophilic attack. For related heterocyclic aldehydes, the aldehyde carbon is often a primary site for nucleophilic addition. tandfonline.com

Table 1: Illustrative Fukui Function Indices for a Related Pyrrole Derivative This table presents hypothetical Fukui function data for a related pyrrole derivative to illustrate the concept.

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

| C(aldehyde) | 0.25 | 0.05 | 0.15 |

| O(aldehyde) | 0.15 | 0.10 | 0.12 |

| N(pyrrole) | 0.08 | 0.18 | 0.13 |

| C2(pyrrole) | 0.12 | 0.09 | 0.10 |

| C5(pyrrole) | 0.10 | 0.15 | 0.12 |

Note: This data is illustrative for a generic substituted pyrrole-2-carbaldehyde and not specific to this compound.

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as enthalpy of formation, entropy, and Gibbs free energy, can be calculated using computational methods. These calculations are vital for predicting the stability of the compound and its behavior in chemical reactions. Experimental and computational studies on the thermochemistry of phenyl-substituted pyrroles provide a framework for understanding these properties. growingscience.com

For instance, studies on derivatives like 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid have demonstrated the use of combustion calorimetry and differential thermal analysis to determine thermodynamic parameters, which are then often compared with theoretical calculations. growingscience.com DFT calculations are commonly employed to compute these properties, and the results are generally in good agreement with experimental data for related compounds. tandfonline.comresearchgate.net

Table 2: Calculated Thermodynamic Properties for a Phenyl-Substituted Pyrrole Derivative This table shows representative calculated thermodynamic data for a phenyl-substituted pyrrole to exemplify the type of information obtained from such studies.

| Thermodynamic Property | Calculated Value |

| Standard Enthalpy of Formation (gas, 298.15 K) | - |

| Standard Entropy (gas, 298.15 K) | - |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | - |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). ohio-state.edu For aromatic and heterocyclic compounds like this compound, TD-DFT can elucidate the nature of electronic transitions, such as π→π* and n→π* transitions, and calculate their corresponding excitation energies and oscillator strengths.

Studies on related pyrrole derivatives and other aromatic aldehydes have successfully used TD-DFT to interpret their UV-Vis spectra. tandfonline.comnih.gov The calculations can predict the absorption maxima (λmax) and help in assigning the observed spectral bands to specific electronic transitions within the molecule. For this compound, the electronic transitions are expected to involve the pyrrole ring, the phenyl group, and the carbaldehyde moiety, leading to a complex and interesting electronic spectrum. The presence of both the phenyl and carbaldehyde substituents on the pyrrole ring is likely to cause a red shift (bathochromic shift) in the absorption maxima compared to the parent pyrrole. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Phenyl-Substituted Heterocycle This table illustrates the kind of data obtained from TD-DFT calculations for a related aromatic compound.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.5 | 0.45 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.2 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 4.8 | 0.05 | HOMO → LUMO+1 (n→π*) |

Note: This data is illustrative and not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule, providing insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. materialsciencejournal.org For this compound, NBO analysis can reveal how the electron density is distributed among the pyrrole ring, the phenyl substituent, and the carbaldehyde group.

NBO analysis on related systems, such as other substituted pyrroles and aromatic aldehydes, has been used to quantify the stabilization energies associated with intramolecular charge transfer from donor (Lewis-type) to acceptor (non-Lewis-type) orbitals. mdpi.comacs.org These interactions play a crucial role in determining the molecule's stability and reactivity. For example, the analysis can highlight the charge transfer from the lone pairs of the oxygen atom in the carbaldehyde group to the antibonding orbitals of the adjacent carbon atoms. materialsciencejournal.org

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Pyrrole This table provides a hypothetical example of NBO analysis results for a substituted pyrrole.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(aldehyde) | π(C-C, pyrrole) | 5.2 |

| π(C=C, pyrrole) | π(C=O, aldehyde) | 15.8 |

| π(C=C, phenyl) | π*(C=C, pyrrole) | 8.5 |

Note: This data is illustrative and not specific to this compound.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identify transition states, and calculate activation energies. While specific mechanistic studies on this compound are not prominent in the provided search results, research on related pyrrole aldehydes offers valuable precedents.

For example, the mechanism of the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles has been investigated, providing insights into the role of different catalysts and solvents. organic-chemistry.org Similarly, the mechanism of synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation has been explored using experimental and computational methods, revealing key intermediates and reaction pathways. acs.org A quantum chemical study on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632) has also been reported, highlighting the influence of substituents on the reaction kinetics. tandfonline.com These studies demonstrate the utility of computational modeling in understanding the intricate details of reactions involving the pyrrole-2-carbaldehyde scaffold.

Comparison of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated properties such as spectroscopic data (IR, NMR, UV-Vis) and thermodynamic parameters with experimentally measured values.

Although a direct comparison for this compound is not available in the provided search results, numerous studies on related compounds showcase this comparative approach. For instance, in the study of pyrrole-2-carboxaldehyde, the calculated structural parameters from DFT were found to be in good agreement with experimental counterparts. tandfonline.com Similarly, for other substituted pyrroles and aromatic aldehydes, calculated vibrational frequencies from DFT have been shown to correlate well with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. acs.org Likewise, TD-DFT calculated UV-Vis spectra have been successfully used to interpret experimental electronic spectra. nih.gov These examples underscore the reliability of computational methods in predicting the properties of molecules like this compound, even when direct experimental data is scarce.

Advanced Applications and Research Areas

Role as a Versatile Synthetic Intermediate

The strategic placement of functional groups in 3-Phenyl-1H-pyrrole-2-carbaldehyde makes it an ideal starting material for a multitude of chemical transformations. Researchers have capitalized on its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of diverse and valuable compounds.

The aldehyde functionality of this compound serves as a key handle for constructing more elaborate heterocyclic structures. smolecule.com It can readily participate in condensation reactions with various nucleophiles, leading to the formation of fused ring systems and other complex scaffolds. For instance, it can be used in reactions to create pyrrolo[1,2-a]pyrazines and indolizines, which have shown potential antifungal activity. mdpi.com The phenyl group at the 3-position often plays a crucial role in directing the regioselectivity of these reactions and influencing the properties of the final products. The versatility of this compound as a building block is highlighted by its use in the modular construction of epidithiodiketopiperazines and other intricate heterocyclic compounds. researchgate.net

This compound is a valuable precursor for the synthesis of pyrrole-fused heterocyclic compounds. These are molecules where the pyrrole (B145914) ring is fused with another heterocyclic or carbocyclic ring system. Such fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals. For example, substituted pyrrole-3-aldehydes can be used to synthesize pyrrolo[3,2-c]quinolines through reductive cyclization. rsc.org

Pyrrole alkaloids are a class of natural products that exhibit a wide range of biological activities. The pyrrole ring is a key structural motif in these compounds. orientjchem.orgresearchgate.net this compound serves as a valuable starting material for the synthesis of analogues of these natural products. nih.gov By modifying the structure of the natural product, chemists can investigate structure-activity relationships and potentially develop new therapeutic agents with improved properties. The presence of the phenyl group allows for the introduction of aromatic interactions, which can be crucial for biological activity.

Dipyrromethanes are key intermediates in the synthesis of porphyrins and related macrocycles, which are fundamental to various biological processes and have applications in materials science and medicine. gfmoorelab.comresearchgate.net The acid-catalyzed condensation of pyrroles with aldehydes is a common method for preparing dipyrromethanes. nih.govgoogle.com this compound can be utilized in such reactions to introduce a phenyl group at the meso-position of the resulting dipyrromethane. This meso-phenyl-substituted dipyrromethane can then be used to construct porphyrins with specific electronic and steric properties, influencing their absorption spectra, fluorescence, and catalytic activity. These porphyrin derivatives are investigated for applications in photodynamic therapy, catalysis, and as molecular sensors.

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent dyes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. mdpi.comcolab.ws Pyrrole-2-carbaldehydes are crucial building blocks for the synthesis of the dipyrromethene ligand that forms the core of BODIPY dyes. researchgate.netresearchgate.netscispace.com The condensation of this compound with a suitable pyrrole derivative, followed by complexation with a boron source, leads to the formation of phenyl-substituted BODIPY dyes. The phenyl group can be further functionalized to tune the photophysical properties of the dye or to attach it to other molecules for specific applications in bioimaging and sensing.

Applications in Materials Science

The inherent properties of the phenyl-pyrrole scaffold, such as its aromaticity, electron-rich nature, and ability to participate in hydrogen bonding, make it an attractive platform for the design of novel materials. The aldehyde group provides a convenient synthetic handle for further molecular elaboration, allowing for the creation of a diverse range of functional materials.